Deethylterbutryne

Description

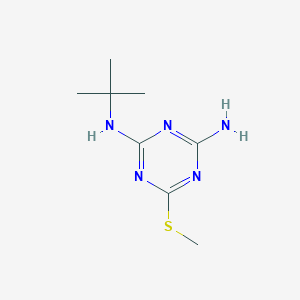

Structure

3D Structure

Properties

IUPAC Name |

2-N-tert-butyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5S/c1-8(2,3)13-6-10-5(9)11-7(12-6)14-4/h1-4H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWBDLRPMWTLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891446 | |

| Record name | Deethylterbutryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30125-65-6 | |

| Record name | Deethylterbutryne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deethylterbutryne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deethylterbutryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GS-26575 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8NP55C94V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Deethylterbutryne

Degradation Pathways and Mechanisms

Deethylterbutryne can undergo degradation through both abiotic and biotic processes in the environment.

Photodegradation (Photolysis, UV Irradiation)

Photodegradation, the breakdown of compounds by light, can contribute to the transformation of this compound. While specific details on the photodegradation of this compound itself are not extensively detailed in the search results, studies on its parent compound, terbutryne, indicate that photodegradation can occur on surfaces like building facades researchgate.netresearchgate.net. This compound is identified as a photodegradation product of terbutryne researchgate.netcymitquimica.com. This suggests that UV irradiation plays a role in its formation and potentially its subsequent breakdown.

Biodegradation (Microbial Metabolism in Soil and Aquatic Environments)

Biodegradation, mediated by microorganisms, is another significant pathway for the transformation of organic compounds in soil and aquatic environments. While the search results highlight the biodegradation of parent compounds like terbutryne and irgarol in activated sludge from wastewater treatment plants, leading to products like sulfoxides nih.gov, direct information on the extensive biodegradation pathways of this compound specifically is less prominent. However, the presence of this compound in environmental samples suggests that it is subject to some degree of microbial activity researchgate.net. The persistence of related compounds like EDTA and DTPA in aquatic environments, despite some biodegradability, underscores the complexity of predicting the fate of such chemicals nih.gov.

Transformation from Parent Compounds (e.g., Terbutryne, Irgarol)

This compound is a known transformation product of both terbutryne and irgarol (cybutryne) nih.govumweltbundesamt.dencats.io. This transformation involves the removal of an ethyl group from the parent molecule. This process can occur through various environmental pathways, including those initiated on building facades and potentially in other environmental compartments researchgate.netresearchgate.net. The formation of transformation products like this compound is an important aspect of the environmental fate of the parent biocides researchgate.net.

Environmental Persistence and Stability

The persistence of this compound in the environment is a key concern. Studies indicate that this compound can be persistent cymitquimica.com. It has been detected in suspended particulate matter in rivers, suggesting its presence in aquatic systems over time researchgate.net. While terbutryne itself is considered relatively stable in soil with a half-life potentially exceeding 90 days, the persistence of its transformation product, this compound, can influence its long-term environmental behavior researchgate.net. The stability of compounds in the environment is influenced by their resistance to degradation processes nih.gov.

Mobility and Transport Processes

The mobility and transport of this compound determine its distribution in the environment.

Leaching Behavior from Building Materials

This compound's presence is linked to its formation from parent biocides used in building materials like renders and paints researchgate.netnih.gov. These biocides and their transformation products can leach out of the materials during rainfall events, acting as a diffuse source of contamination to the environment researchgate.netnih.gov. Studies on the leaching of terbutryne from artificial walls show that while terbutryne leaching may peak earlier, this compound can elute continually over a longer period researchgate.netresearchgate.netresearchgate.net. This suggests a different leaching behavior compared to the parent compound, potentially influenced by its formation directly within the facade material researchgate.net. The leaching of substances from building materials is a recognized pathway for environmental contamination frontiersin.org.

Environmental Fate and Transformation of Deethylterbutryne

Mobility and Transport Processes

Transport in Soil Columns

The transport of deethylterbutryne in soil is a key aspect of its environmental fate. While specific data on this compound transport in soil columns is limited in the search results, the mobility of compounds in soil columns is generally influenced by factors such as the soil's physical and chemical properties, and water availability and hydraulic conditions. nih.govbiorxiv.orgbiorxiv.org Studies on similar compounds or parent compounds like terbutryne can offer insights. For instance, the mobility of a compound in the soil column can be predicted based on its physicochemical properties. nih.gov

Aquatic Transport and Dispersion

This compound can enter aquatic environments through various pathways, including leaching from contaminated areas or discharge of treated wastewater. researchgate.netnih.gov Once in water, its transport and dispersion are governed by water flow and interactions with suspended and dissolved matter. This compound has been detected in suspended particulate matter in rivers. researchgate.netresearchgate.net Its presence in aquatic environments is a subject of monitoring and research. researchgate.netresearchgate.nettdx.cat

Sorption Dynamics (e.g., to Suspended Particulate Matter, Sediments)

Sorption to solid matrices like suspended particulate matter (SPM) and sediments plays a significant role in the fate of this compound in aquatic systems. Many biocides tend to sorb to particles once they enter the aquatic environment. researchgate.net this compound has been found in suspended particulate matter of major rivers. researchgate.netresearchgate.net The sorption behavior of organic pollutants to sediment and SPM can be influenced by factors such as organic carbon content and particle size distribution. nih.gov Studies have shown that this compound concentrations can be found in suspended particulate matter. researchgate.netresearchgate.net

Influence of Environmental Factors on Fate and Transformation

Environmental factors significantly influence the transformation and persistence of this compound.

Temperature and pH Effects

Temperature and pH are critical environmental parameters that can affect the degradation rates and processes of chemical compounds in soil and water. While specific data on the direct effects of temperature and pH on this compound transformation were not extensively detailed in the provided search results, these factors are known to influence the speciation and reaction kinetics of many organic pollutants, including triazine derivatives. nih.govunistra.fr For instance, the sorption of some compounds to sediment has been shown to be dependent on pH. nih.gov

Soil Characteristics (Organic Content, Clay Content, Microbiome)

Soil characteristics, such as organic matter content, clay content, and the presence of a microbial community, play a crucial role in the fate of chemicals in soil. Organic matter and clay content can influence the sorption of compounds, affecting their mobility and bioavailability. bbro.co.uksoilquality.org.aufao.orgisric.orgthuenen.de The soil microbiome can facilitate biodegradation, a key transformation process for many organic pollutants. researchgate.net The accumulation and dissipation of biocides in soil are controlled by sorption and degradation, which in turn depend on soil characteristics and hydro-climatic conditions. researchgate.net While direct studies on this compound's interaction with varying soil characteristics were not prominent, the principles of how these factors affect the fate of similar triazine compounds are relevant.

Water Availability and Hydraulic Conditions

Water availability and hydraulic conditions impact the transport and transformation of substances in both soil and aquatic environments. In soil, water content affects leaching and the activity of soil microorganisms. nih.govbiorxiv.orgbiorxiv.org In aquatic systems, hydraulic conditions influence dispersion and the interaction of dissolved substances with suspended and sediment phases. unistra.frnih.gov The release and transport of substances can be constrained by hydro-climatic conditions. researchgate.net

Analytical Methodologies for Deethylterbutryne Quantification and Identification

Sample Preparation Techniques for Environmental Matrices

Environmental samples, such as water and soil, can contain complex matrices that interfere with the direct analysis of deethylterbutryne. Therefore, sample preparation is a critical step to isolate and concentrate the analyte while removing potential interferences.

Extraction Methods (e.g., Pressurized Liquid Extraction, Solvent Extraction)

Various extraction techniques are employed to isolate this compound from environmental samples. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a method used for extracting analytes from solid matrices like soil and suspended particulate matter (SPM). In studies involving the analysis of triazines, including this compound, in SPM samples, PLE has been utilized. wikipedia.orgwikipedia.orgwikidata.org This technique uses elevated temperature and pressure to enhance the extraction efficiency with organic solvents.

Another widely used technique is Solid Phase Extraction (SPE). SPE is commonly applied for the extraction and concentration of analytes from water samples and can also be used for cleaning up soil extracts. mims.com SPE involves passing the liquid sample through a solid sorbent material that retains the target analyte, which is then eluted with a suitable solvent. For the analysis of pesticides and similar substances in water, SPE is a primary method. nih.gov

Liquid-Liquid Extraction (LLE) is another traditional extraction method that involves partitioning the analyte between two immiscible liquid phases. While not as frequently highlighted for this compound specifically in the provided context as SPE or PLE, LLE is a general technique used for extracting various organic compounds, including pesticides, from water samples. nih.gov

Solvent extraction in general is a fundamental principle underlying many of these techniques, involving the use of appropriate organic solvents to dissolve the target compound from the sample matrix. thegoodscentscompany.comumweltprobenbank.de The choice of solvent depends on the physicochemical properties of this compound and the matrix.

Cleanup Procedures

Following the initial extraction, cleanup procedures are often necessary to remove co-extracted matrix components that could interfere with subsequent chromatographic and detection steps. These procedures aim to reduce background noise and improve the sensitivity and selectivity of the analysis.

One approach to cleanup involves solvent exchange, as noted in studies analyzing triazines in SPM samples after PLE. wikipedia.orgwikipedia.orgwikidata.org This involves replacing the extraction solvent with a more suitable solvent for the subsequent analytical technique.

Solid Phase Extraction (SPE) cartridges can also be employed for cleanup purposes, even after an initial extraction step. mims.com By selecting appropriate SPE phases, matrix interferences can be retained while allowing the analyte to pass through or be selectively eluted. The specific cleanup steps implemented are often tailored to the environmental matrix and the chosen analytical finish.

Chromatographic Separation Techniques

Chromatographic separation is essential to separate this compound from other compounds present in the extracted sample, including its parent compound and other transformation products or matrix components. Gas Chromatography (GC) and Liquid Chromatography (LC) are the primary techniques used. wikidata.orgmims.comwikipedia.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. GC has been used in the analysis of triazine herbicides and their metabolites. wikipedia.orgguidetopharmacology.org Separation in GC is achieved by partitioning the analytes between a stationary phase (typically a liquid film or solid support within a column) and a mobile gas phase. GC is often coupled with mass spectrometry for detection. nih.govumweltprobenbank.dewikipedia.orgguidetopharmacology.org High-resolution GC (HRGC) can provide enhanced separation power. wikipedia.org

Liquid Chromatography (LC)

Liquid Chromatography (LC) is widely used for the analysis of a broader range of compounds, including those that are less volatile or thermally labile than those suitable for GC. LC is a prevalent technique for the analysis of this compound and other pesticides in environmental water and soil samples. wikidata.orgmims.comwikipedia.org Separation in LC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile liquid phase.

Reversed-phase LC, using C18 columns, is a common mode for the separation of moderately polar organic compounds like this compound. wikipedia.org Ultra Performance Liquid Chromatography (UPLC), a type of LC that uses smaller particles and higher pressures, can provide faster separations and improved resolution. wikipedia.org LC is frequently coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), for sensitive and selective detection. wikipedia.orgwikipedia.orgwikidata.orgbmrb.io

Mass Spectrometric Detection Methods

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of specific compounds. atamankimya.comnih.gov MS is almost universally coupled with chromatography (GC-MS or LC-MS) for the analysis of this compound in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique where the separated compounds eluting from the GC column are introduced into a mass spectrometer. nih.govumweltprobenbank.dewikipedia.orgguidetopharmacology.org GC-MS can be used for both identification (by comparing mass spectra to libraries) and quantification. Selected Ion Monitoring (SIM) can enhance sensitivity for target analytes. fishersci.ie

Liquid Chromatography-Mass Spectrometry (LC-MS) is the coupling of LC with MS, suitable for less volatile and more polar compounds. LC-MS, particularly with electrospray ionization (ESI), is widely applied for the analysis of this compound. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgbmrb.io

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, providing increased selectivity and sensitivity. In LC-MS/MS, a precursor ion is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. atamankimya.commade-in-china.com Multiple Reaction Monitoring (MRM) is a common mode in LC-MS/MS for target analysis, where specific precursor-to-product ion transitions are monitored, offering high specificity and low detection limits. wikipedia.org LC-MS/MS is a preferred method for the quantification of this compound and other micropollutants in environmental water and wastewater samples. wikipedia.orgwikipedia.orgwikidata.orgbmrb.io

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS) or GC (HRGC/HRMS), provides highly accurate mass measurements, which can aid in the identification of unknowns and provide greater confidence in the identification of target compounds. wikipedia.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC/MSD, GC/IT with Scan and MS/MS modes)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to identify and quantify volatile and semi-volatile organic compounds. 6-napse.com In GC-MS, compounds are separated in the gas phase based on their physical and chemical properties before entering the mass spectrometer. 6-napse.com The mass spectrometer serves as a detector, providing information about the mass-to-charge ratio (m/z) of the separated compounds. 6-napse.com GC-MS can be operated in scan mode, where a range of ions is monitored, generating a total ion chromatogram (TIC). nist.gov Each point on the TIC contains a distribution of the relative intensity of each scanned ion. nist.gov GC-MS/MS, a tandem mass spectrometry technique, can also be used for the identification and quantification of low-level analytes and unknown volatile components. eag.com It allows for the detection of molecular ions, characteristic fragmentation, and daughter ions. eag.com GC/IT (Ion Trap) systems can also be utilized, offering scan and MS/MS modes for structural elucidation and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. news-medical.net LC separates components of a mixture in a liquid phase based on various characteristics like hydrophobic interactions or ion exchange. news-medical.net The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio. news-medical.net High-resolution mass spectrometry (HR-MS) coupled with LC is an established technique for monitoring numerous chemicals in water samples and is used in suspect screening. nih.gov LC-MS is suitable for the analysis of small molecules and typically utilizes electrospray ionization (ESI). ox.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, Triple Quadrupole)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique frequently employed for the analysis of compounds like this compound. nih.govresearchgate.net LC-MS/MS often utilizes a triple quadrupole (QQQ) mass analyzer. nih.govbioanalysis-zone.com A triple quadrupole system consists of three quadrupoles in series. labmanager.com The first quadrupole (Q1) isolates precursor ions, the second (Q2) acts as a collision cell for fragmentation, and the third (Q3) selects specific product ions for detection. labmanager.com This configuration, particularly in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity for targeted quantification by monitoring specific precursor-product ion pairs, significantly reducing background noise. nih.govlabmanager.com LC-MS/MS with triple quadrupole mass analyzers is well-suited for high-level quantitative analysis, including environmental monitoring. shimadzu.com

LC-(Q)TOF MS in Suspect and Non-Target Screening

Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (LC-(Q)TOF MS), a type of HR-MS, is valuable for suspect screening and non-target screening. nih.gov Suspect screening involves searching for a predefined list of compounds using techniques like matching mass spectral data with libraries. nih.gov Non-target screening aims to discover and identify previously unknown chemicals in a sample. nih.gov LC-(Q)TOF MS provides high-resolution mass data and fragmentation patterns, aiding in the identification of a wide range of compounds, including transformation products like this compound, in complex environmental matrices.

Method Validation and Performance Characteristics

Method validation is a critical process to establish that the performance characteristics of an analytical method are suitable for its intended purpose. waters.comgtfch.org Key performance characteristics include sensitivity (LOD, LOQ), accuracy, and precision. waters.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. waters.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated operational conditions of the method. waters.com LOD and LOQ are key parameters characterizing the performance of a method at low concentrations and may vary depending on the sample matrix. core.ac.uk Experiments for estimating LOD and LOQ should ideally be conducted at concentration levels close to the expected limits. core.ac.uk For impurity tests and trace analysis, the lower linearity limit is typically the LOQ. demarcheiso17025.com

Accuracy (Spike Recovery) and Precision (Relative Standard Deviation)

Accuracy refers to the closeness of a measured value to the true value. demarcheiso17025.com Spike recovery is a common method used to assess the accuracy of an analytical method. woongbee.cominvitro.com.auresearchgate.net It involves adding a known amount of the analyte (spike) to a sample matrix and measuring the concentration to determine the percentage of the added analyte that is recovered by the method. woongbee.cominvitro.com.aupblassaysci.com Acceptable recovery ranges are typically defined; for instance, a range of 80-120% is often recommended. woongbee.com Spike recovery studies help to determine if components in the sample matrix interfere with the accurate measurement of the analyte. invitro.com.aupblassaysci.com

Precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions. waters.com Relative Standard Deviation (RSD), also known as the Coefficient of Variation (CV), is a widely used measure of precision. zimmerpeacock.comgeeksforgeeks.org It expresses the variability of a dataset relative to its mean, calculated as the standard deviation divided by the mean, multiplied by 100 and expressed as a percentage. zimmerpeacock.comgeeksforgeeks.org6sigma.us A lower RSD indicates higher precision. geeksforgeeks.org For example, an intermediate precision of 14% RSD has been reported in some analytical contexts. tdx.cat Recovery experiments for certain elements have shown RSD values in the range of 0.99-5.38%. researchgate.net Intra-assay precision values (%RSD) of less than 3% have been achieved for the analysis of some compounds. lcms.cz

Matrix Effects

Matrix effects are a significant challenge in the quantitative analysis of analytes in complex samples, particularly when using mass spectrometry detection techniques like electrospray ionization (ESI), which can be susceptible to signal suppression or enhancement due to co-eluting compounds longdom.orgbataviabiosciences.com. The "matrix" refers to all components of a sample except the analyte of interest bataviabiosciences.comnemc.us.

Matrix effects can lead to inaccurate quantification by altering the ionization efficiency of the target analyte longdom.orgbataviabiosciences.com. Ion suppression results in a lower signal than expected, leading to underestimation of the analyte concentration, while ion enhancement leads to a higher signal and overestimation longdom.orgbataviabiosciences.com. These effects are caused by co-eluting substances from the sample matrix that interfere with the ionization process in the mass spectrometer longdom.org. Examples of matrix components that can cause these effects include salts, lipids, carbohydrates, and proteins, depending on the sample type .

Evaluating matrix effects is an essential part of method development and validation for analytical procedures involving mass spectrometry . Methods to assess matrix effects include comparing the analytical response of the analyte in a matrix extract spiked with the analyte to the response of the analyte in a pure solvent at the same concentration longdom.orgbataviabiosciences.com. The matrix effect can be quantified as the ratio of the slope of a calibration curve prepared in a matrix-matched extract to the slope of a calibration curve prepared in solvent researchgate.net.

Strategies to minimize or compensate for matrix effects include optimizing sample preparation procedures to remove interfering substances, improving chromatographic separation to ensure the analyte elutes away from matrix components, and using internal standards longdom.org. Isotope-labeled internal standards, such as this compound-d9 , are particularly effective as they behave similarly to the analyte during sample preparation and chromatography and experience similar matrix effects in the ion source, allowing for accurate quantification through isotopic dilution longdom.org.

Reference Standards and Certified Reference Materials

Reference standards and certified reference materials (CRMs) are indispensable for ensuring the accuracy, precision, and comparability of analytical results biomol.com. A reference standard is a substance of a specified purity used for calibration, identification, and quantification in analytical measurements biomol.com. CRMs are reference standards characterized by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its uncertainty, and a statement of metrological traceability iaea.orgnist.gov.

For the accurate quantification of this compound, a well-characterized reference standard of this compound is required to create calibration curves and validate the analytical method biomol.com. CRMs of this compound, if available, would provide an even higher level of confidence in the accuracy of the measurements due to their rigorous characterization and traceability iaea.orgnist.govsigmaaldrich.com.

Ecotoxicological Implications of Deethylterbutryne

Ecotoxicity to Aquatic Organisms

Aquatic toxicity studies typically assess the effects of a chemical substance on organisms representing different trophic levels, including vertebrates (fish), invertebrates (such as crustaceans like Daphnia), and plants (algae). chemsafetypro.commdpi.com

Effects on Freshwater Ecosystems

The presence of toxic pesticide levels in aquatic systems can lead to the elimination of aquatic species, a reduction in biodiversity, and compromised ecosystem functioning. mdpi.com Ecotoxicological testing protocols for freshwater ecosystems often involve the use of local aquatic species to assess the impact of chemical contaminants. dcceew.gov.au Numerical sediment quality guidelines (SQGs) have been developed for freshwater ecosystems to help assess sediment quality conditions, and these often include pesticides among the chemicals of concern. epa.gov Studies have reviewed the effects of organic toxicants on fundamental ecosystem functions in freshwater ecosystems, such as leaf litter breakdown and primary production. datadryad.org

Toxicity to Aquatic Microorganisms (Phototrophic Species)

Herbicides are generally most toxic to phototrophic microorganisms, exhibiting toxicity by disrupting photosynthesis. nih.gov Phototrophic microorganisms, such as microalgae, are primary producers in aquatic environments and play a crucial role in the food chain and nutrient cycling through photosynthesis. mdpi.com The toxicity of pesticides to aquatic microorganisms, particularly bacteria and protozoa, is an area requiring further study. nih.gov Some studies on the toxic effects of antibiotics on freshwater and marine photosynthetic microorganisms highlight that these substances can affect processes involved in photosynthesis. nih.gov

Impacts on Invertebrates (e.g., Daphnids, Chironomidae)

Aquatic invertebrates are commonly used as model organisms in toxicity testing. chemsafetypro.commdpi.com Daphnia magna, a microcrustacean, is a frequently used organism for assessing acute aquatic toxicity, with effects often measured as immobilization. chemsafetypro.comeuropa.eunih.gov Studies on the short-term toxicity of chemicals to aquatic invertebrates, such as Daphnia magna, have determined effect concentrations based on mobility. europa.eu For instance, one study indicated that after a 48-hour exposure period, the effect of a test chemical on the mobility of Daphnia magna was determined to be > 13 mg/L and 19 mg/L in two separate studies. Based on these effects, the chemical was considered nontoxic and not classified according to CLP criteria. europa.eu Chironomus species are also used in aquatic toxicity tests, including 28-day water-spiked tests to assess the effects of insecticides. researchgate.netnih.gov Over the last 25 years, the toxicity of pesticides in the U.S. has more than doubled for aquatic invertebrates such as crustaceans, mayflies, and dragonflies. trellis.net

Effects on Fish and other Aquatic Vertebrates

Aquatic vertebrates, such as fish and amphibians, can be endangered by environmental compounds, including endocrine disrupters, present in surface waters. nih.gov Acute toxicity to fish is often expressed as the median lethal concentration (LC50), which is the concentration in water that kills 50% of a test batch of fish within a specified exposure period, typically 96 hours. chemsafetypro.com Long-term toxicity to fish can be expressed as the No Observed Effect Concentration (NOEC). chemsafetypro.com Based on predictive models, the LC50 value for short-term toxicity to fish for a test material was predicted to be 1.428 mg/l in 96 hours. europa.eu Another study observed a minimum lethal effect concentration (LC50) of 6.8 mg/l for Leuciscus idus fish over 96 hours. europa.eu Based on these effect concentrations, the test material is considered toxic to fish and can be classified as aquatic acute 2 according to CLP regulation. europa.eu

Mechanisms of Ecotoxicity in Environmental Organisms

Environmental pollutants, also known as xenobiotics, are chemical substances found in living organisms that are not naturally produced by them. nih.gov Understanding the mechanisms by which environmental pollutants affect aquatic organisms is essential for assessing their impacts. nih.gov Mechanisms of toxicity vary depending on the type of pesticide and the exposed microbial species. nih.gov Environmental toxicants can alter a cell or organism through mechanisms such as epigenetic remodeling. nih.gov Exposure to environmental toxicants is known to result in the accumulation of DNA damage, and many toxicants, including pesticides, can generate reactive oxygen species (ROS), leading to oxidative DNA damage. nih.gov

Inhibition of Photosynthesis

Many herbicides inhibit photosynthesis by interfering with the photosynthetic electron transport chain. unl.edunih.gov Herbicides with this mode of action can bind to the D1 protein in the thylakoid membrane, blocking the binding of plastoquinone (B1678516) and interrupting the transfer of electrons between Photosystem II and Photosystem I. unl.edunih.gov This interruption compromises the synthesis of ATP and NADPH, which are essential for carbon dioxide fixation and nutrient production necessary for plant survival. unl.edu The block in electron transfer can also cause oxidative stress and the generation of radicals, leading to rapid cellular damage. unl.edu Herbicides that inhibit Photosystem I, such as bipyridyliums, act as "electron interceptors" within the light reaction of photosynthesis, diverting electrons and inhibiting the process. lsuagcenter.com

Oxidative Stress Induction

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is a recognized mechanism of toxicity in aquatic organisms exposed to environmental pollutants. nih.govresearchgate.netfrontiersin.orgmdpi.com Various xenobiotics can induce oxidative stress in aquatic species, activating signaling pathways such as Nrf2/Keap1, PPAR, MAPKs, NF-κB, and AhR, as well as involving autophagy and apoptosis pathways. nih.gov While oxidative stress is a significant area of ecotoxicological research concerning aquatic contaminants researchgate.netfrontiersin.orgmdpi.com, specific research findings directly linking Deethylterbutryne to the induction of oxidative stress in aquatic organisms were not explicitly detailed in the consulted sources.

Disruption of Biological Functions

Environmental contaminants have the potential to disrupt various biological functions in aquatic organisms, including interference with endocrine systems and alterations in behavior. nih.govnih.govepa.govoecd.orgchemtrust.orgnih.gov Endocrine-disrupting chemicals (EDCs), for instance, can adversely affect reproductive biology and the thyroid system in aquatic vertebrates, often acting through interference with steroid receptors. nih.govepa.gov Changes in organismal behavior in response to contaminants are also a recognized area within behavioral ecotoxicology, with potential consequences for populations and communities. nih.gov However, specific research findings detailing the direct disruption of particular biological functions, such as endocrine disruption or behavioral changes, specifically caused by this compound were not explicitly identified in the provided search results.

Assessment of Environmental Risk

The environmental risk assessment of chemical substances like this compound involves evaluating their potential to cause adverse effects on non-target organisms and ecosystems. nih.govauxilife.comecetoc.org This process typically integrates information on environmental exposure and ecotoxicity. nih.govauxilife.com this compound has been mentioned in the context of ecotoxicological risk assessment of pesticides in aquatic environments, including assessments involving toxic units and multi-substance considerations. tdx.cat

Predicted No-Effect Concentrations (PNEC) Exceedances

Predicted No-Effect Concentrations (PNECs) represent the concentration of a substance below which adverse effects on an ecosystem are unlikely to occur. nih.govchemsafetypro.comnih.gov PNECs are crucial tools in environmental risk assessment and are typically derived from toxicity data for single species, often using assessment factors to extrapolate from laboratory data to the wider environment. nih.govchemsafetypro.comecetoc.orgcanada.ca Exceedances of PNECs by measured or predicted environmental concentrations can indicate a potential environmental risk. chemsafetypro.comnih.gov While this compound is a compound detected in environmental monitoring, including in suspended particulate matter nih.gov, specific data explicitly detailing PNEC values for this compound or reporting instances of PNEC exceedances for this particular compound were not clearly found in the consulted sources. The derivation of PNECs requires robust toxicity data, and the process involves applying assessment factors to the most sensitive endpoints from toxicity tests. nih.govchemsafetypro.comecetoc.orgcanada.ca

Risk Quotients and Toxicity Units (TUs)

Environmental risk can be quantitatively characterized using Risk Quotients (RQs), which are calculated by dividing an environmental exposure estimate by a toxicity endpoint value. epa.govepa.govchemsafetypro.comnih.gov A Risk Quotient greater than a certain level of concern can indicate a potential risk to non-target organisms. epa.gov In the assessment of chemical mixtures, the concept of Toxic Units (TUs) is frequently employed. tdx.catnih.govnih.gov A Toxic Unit is typically defined in relation to a specific toxicity endpoint, where one toxic unit corresponds to the concentration of a substance that elicits a defined level of effect (e.g., LC50 or EC50). nih.gov The toxic unit approach can be used to understand the interactions of chemicals in mixtures and to assess their combined toxicity. nih.gov this compound has been considered in assessments utilizing toxic units, particularly in the context of evaluating the toxicity of multi-substance mixtures in the aquatic environment. tdx.catnih.gov

Environmental Monitoring and Regulatory Frameworks

Design and Implementation of Environmental Monitoring Programs

Environmental monitoring programs for compounds like Deethylterbutryne need to consider its sources, transformation pathways, and behavior in different environmental compartments. researchgate.net As a transformation product of biocides used in building materials, this compound can be released into the environment through leaching during rainfall events. researchgate.netresearchgate.net Strategies for environmental monitoring should include relevant transformation products. researchgate.net

Long-Term Monitoring Studies

Continuous long-term monitoring is crucial for identifying the effectiveness of restrictions and mitigation measures related to biocides and their transformation products. researchgate.netresearchgate.net Retrospective trend analysis of biocides in suspended particulate matter (SPM) of major rivers can provide an overview of temporal trends. researchgate.netresearchgate.netresearchgate.net Studies have investigated the presence of various biocides and their transformation products, including this compound, in SPM samples over extended periods. umweltbundesamt.de

Data from retrospective screening investigations on biocides in suspended particulate matter at urban sites in Germany have shown the detection of this compound. For instance, in a study analyzing samples from 2008 to 2021, this compound was detected in 91% of the samples. umweltbundesamt.de

Detected Concentrations of this compound in Suspended Particulate Matter (Example Data)

| Analyte | Detection Rate (%) | Median (ng/g) | 90th Percentile (ng/g) | Maximum (ng/g) |

| This compound | 91 | 0.22 | 1.07 | - |

Note: Data extracted from a retrospective screening investigation on biocides in suspended particulate matter. The maximum value was not available in the provided snippet. umweltbundesamt.de

Event-Based Monitoring

Event-based monitoring focuses on specific triggers or events to activate monitoring, which can be particularly relevant for substances released during events like rainfall. remote-monitoring.co.ukprosegur.ussafewithulli.com Since biocides and their transformation products can be washed out from building materials during rainfall events, leading to emissions over time, event-based monitoring could be a valuable approach to capture peak concentrations associated with such occurrences. researchgate.net Short-term pollution peaks can occur after rain events that flush substances into water bodies. norman-network.com

Spatial Distribution Analysis

Spatial distribution analysis examines the physical distribution of substances across a geographical area to identify patterns like clustering, dispersion, or randomness. indicalab.comatlas.co This analysis can help understand the underlying processes shaping these patterns. atlas.co For this compound, spatial distribution analysis could reveal how its presence varies geographically, potentially linking higher concentrations to urban areas with extensive use of facade paints containing its parent compound, terbutryne. researchgate.netresearchgate.netresearchgate.net Explicit differences between sampling sites can indicate regional variations in biocide emissions. researchgate.netresearchgate.net

Regulatory Context and Environmental Quality Standards

Environmental Quality Standards (EQS) are regulatory values used to assess whether the risk posed by substances in the aquatic environment is acceptable. norman-network.comsepa.org.ukrivm.nl EQS represent substance-specific concentrations below which no harmful effects on aquatic organisms are expected. norman-network.com

Existing Environmental Quality Standards (EQS)

Under the EU Water Framework Directive (WFD), EQS are set for priority substances and other pollutants that pose a significant risk to the aquatic environment. sepa.org.ukrivm.nleuropa.eu While the provided information mentions the derivation of EQS for various substances and the concept of both acute (MAC-EQS) and chronic (AA-EQS) standards, specific existing EQS values for this compound were not explicitly found in the search results. norman-network.comeuropa.eu However, this compound has been identified as a transformation product of terbutryne, a biocide used in building facades, and its presence in the environment is a subject of study in the context of environmental risk. researchgate.netnih.govresearchgate.net The relevance of transformation products in environmental impact assessments is recognized. researchgate.net

Role in European Union (EU) Monitoring

The EU Water Framework Directive requires environmental quality standards for polluting substances, and Member States must ensure compliance with these standards. sepa.org.ukeuropa.eu The directive also requires monitoring the status of water bodies. This compound, as a transformation product of the biocide terbutryne, is a relevant compound for environmental monitoring in the EU, particularly in the context of diffuse pollution from sources like building materials. researchgate.netresearchgate.net The European Biocidal Product Regulation (BPR) regulates the placing of biocidal products on the market, and monitoring data is needed to evaluate potential risks. researchgate.net this compound has been included in lists of pollutants detected in water. nih.govtdx.cattoxseek.com

Effectiveness of Regulatory Measures and Use Restrictions

Regulatory measures and use restrictions aim to limit the presence and potential impact of chemical compounds like this compound in the environment. The effectiveness of these measures can be assessed through environmental monitoring data. While this compound itself is a transformation product, the regulations primarily target its parent compound, terbutryn (B1682747).

Studies have investigated the impact of regulations on the concentrations of various chemicals, including terbutryn, in freshwater systems. One study monitoring freshwater streams in Hesse, Germany, observed that a ban on the agricultural use of terbutryn at the end of 2003 did not have a discernible influence on terbutryn concentrations in the following years. nih.gov This suggests that for terbutryn, national bans or self-regulations by manufacturers may have limited benefits in reducing its occurrence in the aquatic environment. nih.gov In contrast, a European-wide ban on nonylphenol (NP), another substance monitored in the same study, was found to be effective in preventing its large-scale entry into the aquatic environment and reduced its concentration to below the predicted no-effect concentration (PNEC). nih.gov

The continued presence of terbutryn, despite agricultural restrictions, might be attributed to diffuse sources or point sources not related to agriculture. nih.gov Additionally, biocides, including terbutryn, are used as film preservatives in building materials like paints and renders to prevent microbial growth. researchgate.net During rainfall, these biocides and their transformation products, such as this compound, can leach from building materials into the environment. researchgate.net This highlights a potential ongoing source of these compounds, which may not be fully addressed by agricultural use restrictions.

Research also indicates that this compound can be formed directly in facades and may exhibit a different leaching behavior compared to terbutryn. researchgate.net While terbutryn might peak in leachates from facades initially, this compound can elute continually over time. researchgate.net This suggests that even if the use of the parent compound is restricted, the presence of its transformation product in the environment might persist due to leaching from existing applications.

The effectiveness of regulations can also be hampered by delayed release from older applications or the persistence of certain substances in the environment. umweltbundesamt.de The variability of concentrations between different locations and years further indicates that specific applications and weather-dependent inputs can influence the presence of biocides. umweltbundesamt.de

Importance of Continuous Monitoring for Risk Evaluation and Mitigation

Continuous monitoring of this compound and its parent compound, terbutryn, is crucial for evaluating environmental risks and developing effective mitigation strategies. Given the potential for ongoing release from sources like building facades and the persistence of transformation products, periodic monitoring may not provide a complete picture of the environmental burden.

Continuous monitoring allows for the identification of long-term concentration trends and helps to assess the effectiveness of implemented restrictions and mitigation measures over time. researchgate.net Explicit differences between sampling sites and temporary changes in local concentrations underscore the importance of continuous monitoring to capture regional variations in biocide emissions. researchgate.net

Moreover, continuous monitoring supports risk management decisions by providing ongoing awareness of the presence and levels of contaminants. nist.gov This is particularly important for substances like this compound, which is a transformation product and may have different environmental behavior and potential effects compared to its parent compound.

Data from continuous monitoring programs can help to:

Identify sources of contamination, including diffuse sources not related to previously regulated uses. nih.gov

Evaluate the effectiveness of current regulatory frameworks and identify areas where additional restrictions or control measures may be needed. researchgate.net

Assess the potential exposure risks to aquatic organisms and other environmental compartments. bohrium.com

Inform the development and implementation of targeted mitigation strategies to reduce the release and impact of this compound and its parent compound. researchgate.netdetsi.qld.gov.auieahydro.orgresearchgate.netmdpi.com

The dynamic nature of environmental contamination and the potential for remobilization of legacy contamination from previously polluted sites further emphasize the need for continuous, long-term monitoring. researchgate.net This ongoing data collection is essential for a comprehensive understanding of the environmental fate and behavior of this compound and for ensuring the effectiveness of efforts to protect the environment.

Interactive Data Table Example (Illustrative Data based on search results regarding terbutryn and related monitoring):

| Compound | Monitoring Period | Trend Observed (Concentration) | Possible Influence of Regulation (if applicable) | Source of Contamination Discussed |

| Terbutryn | Several years post-2003 ban (Agricultural use in Germany) | No significant decrease observed. nih.gov | Limited discernible influence of national ban. nih.gov | Diffuse/point sources not agricultural, leaching from facades. nih.govresearchgate.net |

| Nonylphenol (NP) | Monitoring Period (Germany) | Significant decrease observed. nih.gov | Effective European-wide ban. nih.gov | N/A (Regulation effective) |

| This compound | Long-term leaching from facades | Continual elution over time. researchgate.net | Not directly regulated, formed from parent compound. researchgate.net | Leaching from building materials. researchgate.netresearchgate.net |

This table format allows for interactive filtering and sorting if implemented in a digital format, enabling users to explore the relationship between monitoring data, regulatory actions, and potential sources for different compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying Deethylterbutryne in environmental matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity for triazine derivatives like this compound. For soil and water samples, solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) pre-treatment is recommended to minimize matrix interference. Calibration curves should be validated using isotopically labeled internal standards (e.g., deuterated analogs) to account for recovery variability .

Q. What are the primary abiotic and biotic degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Hydrolytic degradation studies under controlled pH and temperature conditions (e.g., pH 5–9, 20–40°C) can identify dominant pathways, such as dealkylation or hydroxylation. For biotic pathways, soil microcosm experiments with sterile/non-sterile controls and microbial community profiling (via 16S rRNA sequencing) help isolate microbial contributions. Gas chromatography-mass spectrometry (GC-MS) is critical for identifying intermediate metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s half-life in different soil types?

- Methodological Answer : Meta-analyses of existing studies should stratify data by soil organic carbon content, clay mineralogy, and microbial activity. Controlled experiments using standardized OECD 307 guidelines can isolate variables like moisture and temperature. Statistical tools (e.g., mixed-effects models) account for heterogeneity, while isotopic tracer studies (e.g., ¹⁴C-labeled this compound) quantify mineralization rates with precision .

Q. What experimental designs optimize the study of this compound’s interaction with soil microbiota?

- Methodological Answer : Use factorial designs to test interactions between this compound concentration, microbial diversity (via metagenomics), and nutrient availability. Dose-response assays with EC₅₀ calculations clarify toxicity thresholds. Synchrotron-based spectroscopy (e.g., XANES) can map molecular binding sites on microbial cell surfaces, while metabolomics reveals stress-induced biochemical shifts .

Q. How can mechanistic studies elucidate this compound’s role in disrupting non-target organism physiology?

- Methodological Answer : In vitro assays (e.g., algal growth inhibition, Daphnia magna immobilization) under OECD 201/202 protocols quantify acute toxicity. For mechanistic insights, transcriptomic profiling (RNA-seq) identifies gene expression changes in model organisms (e.g., Arabidopsis thaliana), while molecular docking simulations predict binding affinities to enzymes like photosystem II proteins .

Methodological Considerations for Data Interpretation

Q. What statistical approaches address variability in this compound adsorption/desorption isotherm data?

- Methodological Answer : Fit adsorption data to Freundlich/Langmuir models using nonlinear regression. Bootstrap resampling or Bayesian hierarchical models account for parameter uncertainty. For temporal desorption studies, time-series analysis (e.g., ARIMA) detects lag phases and equilibrium shifts .

Q. How should researchers validate field-based this compound monitoring data against laboratory simulations?

- Methodological Answer : Conduct parallel lab-field studies with matched soil/climate conditions. Use cross-validation techniques (e.g., k-fold) to compare degradation rates. Sensor-based field measurements (e.g., IoT-enabled spectrophotometers) paired with lab GC-MS ensure data concordance .

Ethical and Reproducibility Guidelines

Q. What protocols ensure reproducibility in this compound ecotoxicology studies?

- Methodological Answer : Adhere to OECD/GEPA guidelines for test organism culturing and exposure durations. Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Collaborative inter-laboratory trials using blinded samples reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.